molecular formula C40H48O4S4 B060726 4-tert-Butylthiacalix[4]arene CAS No. 182496-55-5

4-tert-Butylthiacalix[4]arene

Cat. No.: B060726
CAS No.: 182496-55-5
M. Wt: 721.1 g/mol
InChI Key: PDEJSTNRUYUEQL-UHFFFAOYSA-N
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Description

4-tert-Butylthiacalix4arene is a macrocyclic compound belonging to the calixarene family. It is characterized by its unique structure, which consists of four phenolic units linked by sulfur atoms, forming a cyclic arrangement. The tert-butyl groups attached to the phenolic units enhance its solubility and stability. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science .

Mechanism of Action

Target of Action

The primary targets of 4-tert-Butylthiacalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim, in the cone conformation, is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .

Mode of Action

4-tert-Butylthiacalix4arene interacts with its targets through a process known as coordination chemistry . It binds to paramagnetic transition and lanthanide metals, resulting in the formation of complexes . These complexes can then be used as metalloligands in the synthesis of polymetallic clusters . The compound’s chelating and macrocyclic effects create a rigid shell that protects the metal core .

Biochemical Pathways

The biochemical pathways affected by 4-tert-Butylthiacalix4arene involve the formation of polymetallic clusters . By varying reactants, stoichiometries, and reaction or crystallisation conditions, an incredible range of clusters can be accessed . All of these clusters show consistent trends in coordination preferences and assembly behaviors .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylthiacalix4arene is currently not available in the literature

Result of Action

The result of 4-tert-Butylthiacalix4arene’s action is the formation of polymetallic clusters that have fascinating structural and magnetic properties . These clusters are formed through the compound’s interaction with paramagnetic transition and lanthanide metals .

Action Environment

The action of 4-tert-Butylthiacalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that can be accessed and their coordination preferences and assembly behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylthiacalix4arene typically involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a two-step process: oligomer formation at 180°C for 24 hours, followed by cyclization at 230°C with a higher concentration of sodium hydroxide . This method yields the desired macrocyclic structure with high efficiency.

Industrial Production Methods: Industrial production of 4-tert-Butylthiacalix4arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylthiacalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-tert-Butylthiacalix4arene is unique due to its sulfur-bridged macrocyclic structure, which distinguishes it from other calixarenes. Similar compounds include:

  • p-tert-Butylcalix4arene: Lacks sulfur bridges and has methylene linkages instead.
  • p-tert-Butylthiacalix 6arene: Contains six phenolic units, offering larger cavity size and different coordination properties .
  • p-tert-Butylthiacalix 8arene: Comprises eight phenolic units, providing even larger cavity size and increased flexibility .

These similar compounds share some properties with 4-tert-Butylthiacalix4arene but differ in their structural features and applications.

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJSTNRUYUEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412645
Record name 4-tert-Butylthiacalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182496-55-5
Record name 4-tert-Butylthiacalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylthiacalix[4]arene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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